molecular formula C11H9ClOS B7847190 3-Chlorophenyl-(2-thienyl)methanol

3-Chlorophenyl-(2-thienyl)methanol

Cat. No.: B7847190
M. Wt: 224.71 g/mol
InChI Key: DWFMSYADCJDQMF-UHFFFAOYSA-N
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Description

3-Chlorophenyl-(2-thienyl)methanol is an organic compound characterized by a chlorophenyl group attached to a thiophene ring via a methanol moiety

Synthetic Routes and Reaction Conditions:

  • Grignard Reaction: One common synthetic route involves the reaction of 3-chlorophenylmagnesium bromide with 2-thienylcarbaldehyde under anhydrous conditions to form this compound.

  • Reduction of Ketones: Another method includes the reduction of 3-chlorophenyl-(2-thienyl)ketone using reducing agents such as lithium aluminum hydride (LiAlH4) in an ether solvent.

Industrial Production Methods: Industrial production typically involves large-scale Grignard reactions, with careful control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form the corresponding ketone, 3-chlorophenyl-(2-thienyl)ketone, using oxidizing agents like chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can convert the ketone form back to the alcohol.

  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO2Cl2) in dichloromethane.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Oxidation: 3-Chlorophenyl-(2-thienyl)ketone.

  • Reduction: this compound (reduced form).

  • Substitution: Various chloro-substituted derivatives.

Scientific Research Applications

3-Chlorophenyl-(2-thienyl)methanol has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chlorophenyl-(2-thienyl)methanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Molecular Targets and Pathways:

  • Enzymes: It may inhibit or activate certain enzymes, altering metabolic pathways.

  • Receptors: It can bind to receptors, modulating signal transduction processes.

Comparison with Similar Compounds

3-Chlorophenyl-(2-thienyl)methanol is unique due to its specific structural features. Similar compounds include:

  • 3-Bromophenyl-(2-thienyl)methanol: Similar structure with a bromine atom instead of chlorine.

  • 3-Chlorophenyl-(3-thienyl)methanol: Similar structure with a different position of the thiophene ring.

Properties

IUPAC Name

(3-chlorophenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClOS/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFMSYADCJDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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